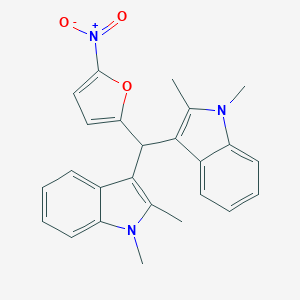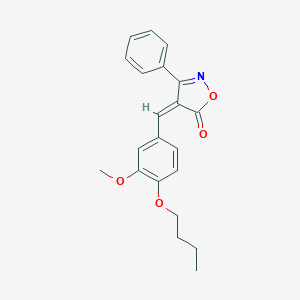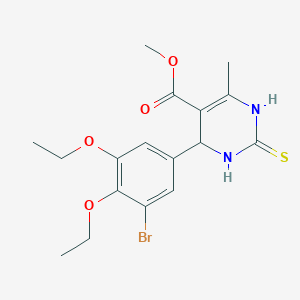![molecular formula C25H24N2OS2 B307563 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B307563.png)
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one, also known as DMTZ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMTZ is a thiazolidinone derivative that exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Wirkmechanismus
The mechanism of action of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one exerts its biological effects through the modulation of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has also been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of ROS and pro-inflammatory cytokines. In vivo studies have also shown that 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one can reduce inflammation, oxidative stress, and tumor growth. Furthermore, 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one. One area of interest is the development of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one-based therapeutics for the treatment of cancer and neurodegenerative diseases. Furthermore, the mechanisms underlying the anti-inflammatory and antioxidant effects of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one require further investigation. Additionally, the optimization of the synthesis method and purification techniques for 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one could improve its yield and purity, making it more accessible for laboratory experiments. Finally, the development of novel 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one derivatives could lead to the discovery of compounds with enhanced biological activities and reduced side effects.
Synthesemethoden
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the condensation of 2,6-dimethylphenyl hydrazine and 5-methyl-2-thienylcarboxaldehyde, followed by the reaction with 2,6-dimethylphenyl isocyanate and thioglycolic acid. The final product is obtained through the cyclization of the intermediate compound. The purity and yield of 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one can be optimized through various purification techniques, including recrystallization, column chromatography, and HPLC.
Wissenschaftliche Forschungsanwendungen
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. Its anti-inflammatory and antioxidant effects have been demonstrated in various in vitro and in vivo models. 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has also been shown to exhibit anti-cancer properties, including the inhibition of cancer cell growth and induction of apoptosis. Furthermore, 3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
3-(2,6-Dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C25H24N2OS2 |
Molekulargewicht |
432.6 g/mol |
IUPAC-Name |
(5Z)-3-(2,6-dimethylphenyl)-2-(2,6-dimethylphenyl)imino-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N2OS2/c1-15-8-6-9-16(2)22(15)26-25-27(23-17(3)10-7-11-18(23)4)24(28)21(30-25)14-20-13-12-19(5)29-20/h6-14H,1-5H3/b21-14-,26-25? |
InChI-Schlüssel |
QOFSONJZHICVCA-DZQLAOGOSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC=C(S3)C)/S2)C4=C(C=CC=C4C)C |
SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(S3)C)S2)C4=C(C=CC=C4C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC=C(S3)C)S2)C4=C(C=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-N,N-diethylaniline](/img/structure/B307480.png)
![3-[7-Acetyl-3-(benzylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromophenyl acetate](/img/structure/B307481.png)
![4-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307482.png)
![4-[bis(1,2-dimethyl-1H-indol-3-yl)methyl]-2,6-diiodophenol](/img/structure/B307483.png)

![3-{[5-(3-bromophenyl)-2-furyl]methylene}-5-phenylfuran-2(3H)-one](/img/structure/B307488.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one](/img/structure/B307490.png)
![2,6-diiodo-4-[(2Z)-2-(8-methoxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B307492.png)
![(4Z)-2-[(2-chlorobenzyl)sulfanyl]-4-(furan-2-ylmethylidene)-1,3-thiazol-5(4H)-one](/img/structure/B307494.png)
![5-acetyl-4-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B307498.png)

![ethyl {5-bromo-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetate](/img/structure/B307501.png)
